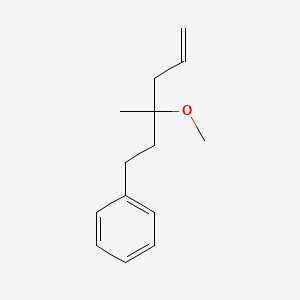

(3-Methoxy-3-methylhex-5-en-1-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Methoxy-3-methylhex-5-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a (3-methoxy-3-methylhex-5-en-1-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (3-Methoxy-3-methylhex-5-en-1-yl)benzene typically begins with benzene and appropriate alkylating agents.

Reaction Conditions: The alkylation reaction can be carried out under Friedel-Crafts conditions using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production methods may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Methoxy-3-methylhex-5-en-1-yl)benzene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of (3-methoxy-3-methylhex-5-en-1-yl)benzoic acid.

Reduction: Formation of (3-methoxy-3-methylhexane-1-yl)benzene.

Substitution: Formation of halogenated derivatives such as (3-methoxy-3-methylhex-5-en-1-yl)chlorobenzene.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (3-Methoxy-3-methylhex-5-en-1-yl)benzene serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: The compound can be used in studies to understand the interaction of aromatic compounds with biological systems.

Medicine:

Pharmaceutical Research:

Industry:

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3-Methoxy-3-methylhex-5-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring can participate in π-π interactions, while the alkyl chain can engage in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

- (3-Methoxy-3-methylhex-5-en-1-yl)toluene

- (3-Methoxy-3-methylhex-5-en-1-yl)phenol

- (3-Methoxy-3-methylhex-5-en-1-yl)aniline

Uniqueness:

- Structural Features: The presence of the (3-methoxy-3-methylhex-5-en-1-yl) group imparts unique chemical and physical properties.

- Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other similar compounds.

Biological Activity

(3-Methoxy-3-methylhex-5-en-1-yl)benzene, also known as a derivative of benzene, has garnered interest in recent years due to its potential biological activities. This compound's structure, which includes a methoxy group and a branched alkyl chain, suggests possible interactions with biological systems that could lead to various therapeutic applications.

The molecular formula of this compound is C12H18O, with a molecular weight of approximately 194.27 g/mol. Its structural characteristics include:

- A methoxy group (-OCH₃)

- A branched aliphatic chain

- An unsaturated bond within the hexene moiety

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

1. Antimicrobial Properties

Studies have shown that compounds related to this compound possess antimicrobial effects against various pathogens. For instance, derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages have shown a reduction in nitric oxide production, a key mediator in inflammatory responses. This suggests a mechanism by which this compound could mitigate inflammation.

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress markers in cellular models.

Table 1: Summary of Biological Activities

| Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Disk diffusion method | Active against S. aureus and E. coli |

| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Reduced NO production by 30% |

| Antioxidant | DPPH scavenging assay | IC50 value of 25 µg/mL |

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested for its antimicrobial efficacy against a panel of bacterial strains. The results indicated significant inhibition zones, particularly against gram-positive bacteria. This suggests its potential as a natural preservative or therapeutic agent in clinical settings.

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of this compound involved treating LPS-induced macrophages with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in inflammatory cytokines, suggesting that this compound could be developed into an anti-inflammatory drug.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The methoxy group enhances the lipophilicity of the molecule, facilitating better membrane penetration.

- The unsaturation in the hexene chain may contribute to its reactivity with cellular targets involved in inflammation and oxidative stress pathways.

Q & A

Basic Question: What are the recommended synthetic routes for (3-Methoxy-3-methylhex-5-en-1-yl)benzene, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of substituted benzene derivatives like "this compound" typically involves functionalizing a benzene precursor with methoxy and alkenyl groups. A plausible route includes:

Iodination/Metallation : Start with a commercially available trimethoxybenzene derivative. Introduce reactive sites via iodination or metallation to enable allylation .

Allylation : Use allyl bromide or Grignard reagents (e.g., allylmagnesium bromide) in the presence of transition-metal catalysts (e.g., Pd) to attach the hex-5-en-1-yl chain .

Demethylation/Remethylation : Adjust methoxy groups using hydriodic acid (HI) for demethylation or methyl iodide (CH₃I) for remethylation, ensuring regioselectivity .

Optimization Tips :

- Monitor reaction progress via TLC or GC-MS to identify intermediates.

- Optimize solvent polarity (e.g., THF vs. DCM) and temperature (0°C to reflux) to control side reactions.

- Use catalytic systems (e.g., Pd(PPh₃)₄) to enhance yield in cross-coupling steps .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.3 ppm), allylic protons (δ ~5.2–5.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₈O) with <2 ppm error .

X-ray Crystallography : Use SHELX software for structural refinement. Single-crystal diffraction resolves bond lengths, angles, and confirms the alkene geometry (e.g., E/Z configuration) .

Data Interpretation Example :

| Technique | Expected Data for Target Compound | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.8 (m, 1H, CH₂=CH), δ 3.3 (s, 3H, OCH₃) | |

| HRMS (EI) | m/z 202.1358 [M]⁺ |

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or MS fragments)?

Methodological Answer:

Contradictions often arise from impurities, stereochemical ambiguity, or instrument artifacts. Strategies include:

Cross-Validation :

- Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).

- Re-run MS under different ionization modes (EI vs. ESI) to confirm fragmentation patterns .

Stereochemical Analysis :

- Perform NOESY to detect spatial proximity of protons. For example, trans-alkenes show weaker NOE signals than cis .

Crystallographic Validation : Grow single crystals and refine the structure via SHELXL to resolve ambiguous configurations .

Case Study : If HRMS shows an unexpected [M+2]⁺ peak, check for halogen contamination (e.g., Br from allylation reagents) or isotopic patterns .

Basic Question: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

Personal Protective Equipment (PPE) :

Ventilation : Use fume hoods to minimize inhalation of vapors/aerosols during synthesis .

Waste Disposal :

- Segregate halogenated waste (e.g., from iodination steps) and neutralize acidic byproducts (e.g., HI) before disposal .

Emergency Measures :

- In case of fire, use CO₂ or dry chemical extinguishers (avoid water due to potential reactivity with intermediates) .

Advanced Question: How can computational methods (e.g., DFT or MD simulations) guide the design of derivatives with enhanced stability?

Methodological Answer:

DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) and identify labile groups (e.g., methoxy vs. alkenyl) .

Molecular Dynamics (MD) :

- Simulate solvation effects in common solvents (e.g., DMSO) to assess aggregation tendencies or hydrolytic stability .

Docking Studies : If targeting biological activity, dock derivatives into receptor sites (e.g., enzymes) using AutoDock Vina to prioritize synthetic targets .

Example Workflow :

- Use Gaussian for conformational analysis → Validate with crystallographic data → Refine synthetic routes based on computational stability rankings .

Advanced Question: What strategies mitigate challenges in isolating stereoisomers during synthesis?

Methodological Answer:

Chromatographic Separation :

- Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .

Stereoselective Synthesis :

Kinetic vs. Thermodynamic Control :

- Lower reaction temperatures favor kinetic products (e.g., cis-alkenes), while prolonged heating favors thermodynamic stability .

Properties

CAS No. |

100696-95-5 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(3-methoxy-3-methylhex-5-enyl)benzene |

InChI |

InChI=1S/C14H20O/c1-4-11-14(2,15-3)12-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3 |

InChI Key |

ITPRFHHDDLPZLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CC=C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.